alfa-Amino-2-adamantaneacetic acid

Description

Properties

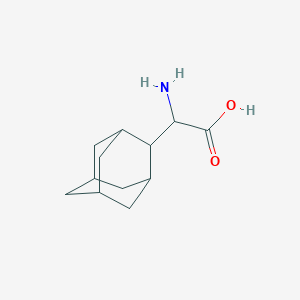

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

2-(2-adamantyl)-2-aminoacetic acid |

InChI |

InChI=1S/C12H19NO2/c13-11(12(14)15)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5,13H2,(H,14,15) |

InChI Key |

QHBKDONXFKTUGL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-2-yl)-2-aminoacetic acid typically involves the reaction of adamantanone with glycine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-2-yl)-2-aminoacetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters.

Scientific Research Applications

2-(adamantan-2-yl)-2-aminoacetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antiviral and neuroprotective effects.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(adamantan-2-yl)-2-aminoacetic acid involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids

Biological Activity

Alpha-amino-2-adamantaneacetic acid (also known as 2-adamantan-2-yl-3-aminoacetic acid) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

Chemical Structure:

Alpha-amino-2-adamantaneacetic acid features an adamantane core, which is a polycyclic hydrocarbon known for its rigidity and ability to interact with various biological targets. The presence of the amino and acetic acid functional groups enhances its solubility and reactivity.

Synthesis

The synthesis of alpha-amino-2-adamantaneacetic acid has been achieved through several methods, often involving the modification of adamantane derivatives. A notable approach includes the reaction of adamantane-based compounds with amino acids under specific conditions to yield the desired product with high purity and yield .

Alpha-amino-2-adamantaneacetic acid exhibits several biological activities:

- Neuroprotective Effects:

- Anti-inflammatory Properties:

- Antioxidant Activity:

Case Studies

- In Vivo Studies:

- Cell Culture Experiments:

Data Tables

Comparison with Similar Compounds

Key Observations :

- Thermal Stability : Adamantane-carboxylic acid exhibits a higher melting point (172–176°C) compared to 1-adamantaneacetic acid (136–138°C), likely due to stronger intermolecular forces in the carboxylic acid derivative .

Challenges and Limitations

- Synthetic Complexity: The steric hindrance of the adamantane core complicates functionalization, as evidenced by the discontinuation of (1R,3S,5r,7r)-2-aminoadamantane-2-carboxylic acid hydrochloride .

- Solubility : Adamantane derivatives often exhibit poor aqueous solubility, necessitating formulation strategies such as salt formation (e.g., hydrochloride salts) .

Q & A

Q. What are the standard synthetic routes for α-Amino-2-adamantaneacetic acid, and how do reaction conditions influence product purity?

The compound is synthesized via reactions between adamantane derivatives and glycine under acidic conditions (e.g., HCl), forming hydrochloride salts. Variations in acid strength, reaction time, or temperature may yield byproducts such as adamantanone derivatives. Monitoring with HPLC and optimizing reaction parameters (e.g., 6M HCl at 80°C for 12 hours) can achieve >90% purity. Impurity profiling via LC-MS is recommended for quality control .

Q. How can researchers confirm the stereochemical configuration of α-Amino-2-adamantaneacetic acid derivatives?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) effectively separates enantiomers, while X-ray crystallography provides definitive structural confirmation. For example, the (S)-enantiomer hydrochloride crystallizes in a monoclinic system (space group P2₁), validated by single-crystal diffraction data .

Q. What analytical techniques are essential for characterizing α-Amino-2-adamantaneacetic acid?

Key methods include:

- ¹H/¹³C NMR : Assign adamantane proton signals (δ 1.6–2.1 ppm) and carboxylic acid carbons (δ 170–175 ppm).

- FT-IR : Confirm amino (3300–3500 cm⁻¹) and carboxyl (1700 cm⁻¹) functional groups.

- Elemental Analysis : Validate C, H, N composition (e.g., C₁₂H₁₉NO₂·HCl requires C 55.48%, H 7.75%) .

Advanced Research Questions

Q. What flow chemistry approaches improve the scalability and safety of α-Amino-2-adamantaneacetic acid synthesis?

Continuous flow reactors enable safer handling of hazardous reagents (e.g., HCN) and enhance yields (up to 85%) through precise temperature control (50–60°C) and residence time optimization (30 minutes). Mesoreactor systems with immobilized catalysts reduce side reactions, achieving >99% conversion in scaled-up batches .

Q. How do hydrophobic adamantane moieties in α-Amino-2-adamantaneacetic acid influence peptide mimetic bioactivity, and what experimental designs assess this?

The adamantane group enhances rigidity and membrane permeability. Comparative studies using:

- Circular Dichroism (CD) : Evaluate secondary structure stability in lipid bilayers.

- Caco-2/MDCK assays : Measure cellular uptake (e.g., adamantane-containing analogs show 30% higher permeability than non-rigid counterparts).

- Molecular Dynamics Simulations : Predict binding affinity to hydrophobic enzyme pockets (e.g., HIV protease) .

Q. What strategies resolve contradictions in reported biological activities of α-Amino-2-adamantaneacetic acid derivatives across studies?

Discrepancies often arise from:

- Enantiomeric Purity : Use chiral HPLC to verify ≥98% enantiomeric excess.

- Impurity Profiles : LC-MS identifies oxidation byproducts (e.g., adamantanone at m/z 153.1).

- Biological Assay Conditions : Standardize protocols (e.g., pH 7.4 PBS, 37°C) to ensure reproducibility .

Q. Which advanced spectroscopic techniques characterize degradation products under physiological conditions?

- High-Resolution Mass Spectrometry (HRMS) : Detects oxidation products (e.g., [M+H]+ at m/z 236.1284 for adamantanone derivatives).

- 2D NMR (HSQC/HMBC) : Maps carbon-proton correlations to identify hydrolyzed intermediates.

- Accelerated Stability Testing : 40°C/75% RH over 6 months predicts shelf-life degradation pathways .

Q. How can computational modeling guide the design of α-Amino-2-adamantaneacetic acid-based enzyme inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.